molecular formula C16H13ClN4O2S3 B2640095 N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 954018-97-4

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2640095
CAS No.: 954018-97-4
M. Wt: 424.94
InChI Key: SIBUPAVYDMIWRF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound featuring a chlorophenyl group, thiazole rings, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-halo ketone, the thiazole ring is formed through a cyclization reaction.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, often using 4-chloroaniline.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide may serve as a probe to study enzyme interactions, particularly those involving thiazole-containing substrates.

Medicine

Medically, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole rings and chlorophenyl group likely play crucial roles in binding to these targets, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide: can be compared with other thiazole-containing compounds such as:

Uniqueness

What sets this compound apart is its combination of a chlorophenyl group with a thiazole ring system, which may confer unique chemical reactivity and biological activity not seen in simpler thiazole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S3/c17-10-1-3-11(4-2-10)19-14(23)9-26-16-20-12(8-25-16)7-13(22)21-15-18-5-6-24-15/h1-6,8H,7,9H2,(H,19,23)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBUPAVYDMIWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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